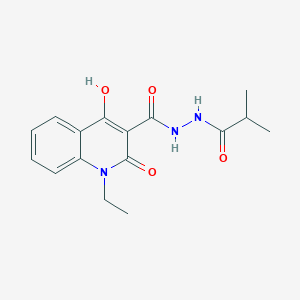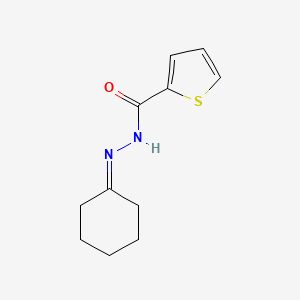![molecular formula C20H17Br3N2O B15081437 4-methyl-N-[2,2,2-tribromo-1-(naphthalen-2-ylamino)ethyl]benzamide](/img/structure/B15081437.png)
4-methyl-N-[2,2,2-tribromo-1-(naphthalen-2-ylamino)ethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-methyl-N-[2,2,2-tribromo-1-(2-naphthylamino)ethyl]benzamide is a complex organic compound with the molecular formula C20H17Br3N2O. This compound is notable for its unique structure, which includes a naphthylamino group and three bromine atoms. It is used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-[2,2,2-tribromo-1-(2-naphthylamino)ethyl]benzamide typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the naphthylamino group. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions, followed by purification processes such as recrystallization or chromatography to achieve high purity. The exact methods can vary depending on the desired scale and purity requirements.
化学反应分析
Types of Reactions
4-methyl-N-[2,2,2-tribromo-1-(2-naphthylamino)ethyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove bromine atoms or reduce other functional groups.
Substitution: This reaction can replace bromine atoms with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of derivatives with different functional groups.
科学研究应用
4-methyl-N-[2,2,2-tribromo-1-(2-naphthylamino)ethyl]benzamide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Medicine: Research may explore its potential as a therapeutic agent or its interactions with biological targets.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 4-methyl-N-[2,2,2-tribromo-1-(2-naphthylamino)ethyl]benzamide involves its interaction with specific molecular targets. The bromine atoms and naphthylamino group play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of enzymes or modulation of receptor activity, depending on the specific application.
相似化合物的比较
Similar Compounds
- 4-methyl-N-[2,2,2-tribromo-1-(2-methoxyphenoxy)ethyl]benzamide
- 4-methyl-N-[2,2,2-tribromo-1-(2,5-dichloroanilino)ethyl]benzamide
- 4-methyl-N-[2,2,2-tribromo-1-(3-nitrophenoxy)ethyl]benzamide
Uniqueness
What sets 4-methyl-N-[2,2,2-tribromo-1-(2-naphthylamino)ethyl]benzamide apart is its specific combination of functional groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in research applications where these properties are advantageous.
属性
分子式 |
C20H17Br3N2O |
|---|---|
分子量 |
541.1 g/mol |
IUPAC 名称 |
4-methyl-N-[2,2,2-tribromo-1-(naphthalen-2-ylamino)ethyl]benzamide |
InChI |
InChI=1S/C20H17Br3N2O/c1-13-6-8-15(9-7-13)18(26)25-19(20(21,22)23)24-17-11-10-14-4-2-3-5-16(14)12-17/h2-12,19,24H,1H3,(H,25,26) |
InChI 键 |
NPKAIHNCNGCLAT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)NC(C(Br)(Br)Br)NC2=CC3=CC=CC=C3C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


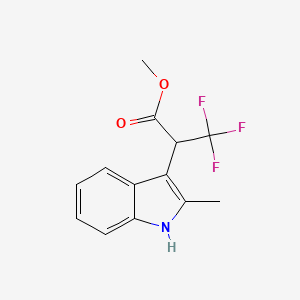
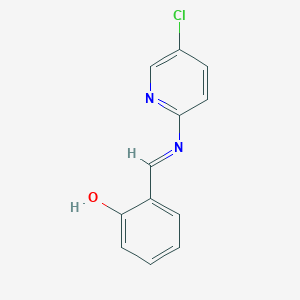
![5-(4-Bromophenyl)-7-(4-chlorophenyl)-3,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15081382.png)
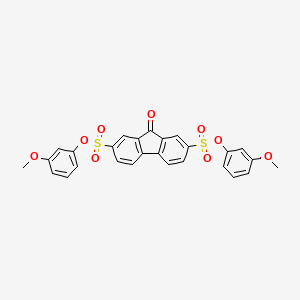

![4-{[(E)-(5-bromo-2-methoxyphenyl)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15081403.png)
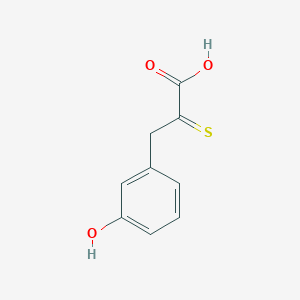
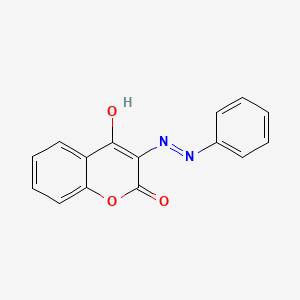
![3-Amino-4,6-diphenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15081414.png)
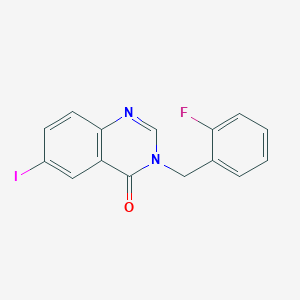

![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B15081428.png)
